
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
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Overview
Description
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. This compound is characterized by its maleimide, lysine (t-Boc), and amine functional groups. It is primarily used in drug delivery systems due to its high purity and specific molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 involves several steps:
PEGylation: The process begins with the PEGylation of lysine, where PEG chains are attached to the lysine molecule.
Protection: The t-Boc (tert-butoxycarbonyl) group is introduced to protect the amine group of lysine during subsequent reactions.
Maleimide Introduction: Maleimide is then conjugated to the PEGylated lysine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are processed in batches to ensure consistency and purity.
Purification: The final product is purified using techniques such as chromatography to achieve a purity of 98%.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the t-Boc protecting group.
Major Products
Substitution Products: Products formed from nucleophilic substitution reactions involving the maleimide group.
Deprotected Amine: The primary amine formed after the removal of the t-Boc group.
Scientific Research Applications
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 involves:
Conjugation: The maleimide group reacts with thiol groups on target molecules, forming stable thioether bonds.
Protection and Deprotection: The t-Boc group protects the amine during synthesis and can be removed to expose the reactive amine group.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-Boc: Similar in structure but lacks the lysine component.
Mal-PEG4-NH2: Contains an amine group but does not have the t-Boc protection.
Uniqueness
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is unique due to its combination of functional groups, which allows for versatile applications in various fields. The presence of the t-Boc group provides additional protection during synthesis, making it more suitable for complex chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H147N5O35/c1-78(2,3)118-77(89)81-12-6-5-7-71(82-73(85)11-16-91-21-24-95-29-30-96-25-22-92-17-13-79-72(84)10-15-83-74(86)8-9-75(83)87)76(88)80-14-18-93-23-26-97-31-32-99-35-36-101-39-40-103-43-44-105-47-48-107-51-52-109-55-56-111-59-60-113-63-64-115-67-68-117-70-69-116-66-65-114-62-61-112-58-57-110-54-53-108-50-49-106-46-45-104-42-41-102-38-37-100-34-33-98-28-27-94-20-19-90-4/h8-9,71H,5-7,10-70H2,1-4H3,(H,79,84)(H,80,88)(H,81,89)(H,82,85) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHFAZSFIBTHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H147N5O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1715.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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